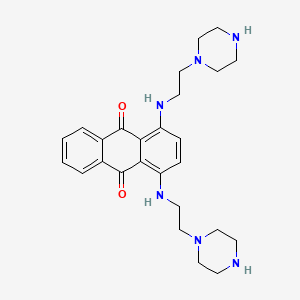![molecular formula C10H13N3O B13999158 2-((Dimethylamino)methyl)benzo[d]oxazol-6-amine](/img/structure/B13999158.png)
2-((Dimethylamino)methyl)benzo[d]oxazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Dimethylamino)methyl)benzo[d]oxazol-6-amine is a heterocyclic compound that belongs to the class of benzoxazoles Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methyl)benzo[d]oxazol-6-amine can be achieved through several methods. One efficient method involves the reaction of 2-aminobenzoxazole with dimethylamine under microwave irradiation. This catalyst-free, microwave-assisted procedure provides rapid access to the desired compound under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar microwave-assisted methods. The use of green media and transition-metal-free conditions makes the process environmentally friendly and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
2-((Dimethylamino)methyl)benzo[d]oxazol-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can have enhanced biological activities and improved pharmacological properties .
Aplicaciones Científicas De Investigación
2-((Dimethylamino)methyl)benzo[d]oxazol-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a biological probe to study enzyme functions and receptor interactions.
Medicine: This compound has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-((Dimethylamino)methyl)benzo[d]oxazol-6-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their functions. The compound’s effects are mediated through the activation or inhibition of these molecular targets, leading to various biological responses .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((Dimethylamino)methyl)benzo[d]oxazol-5-amine
- 2-((Dimethylamino)methyl)benzo[d]imidazo[2,1-b]thiazole
Uniqueness
2-((Dimethylamino)methyl)benzo[d]oxazol-6-amine is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C10H13N3O |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
2-[(dimethylamino)methyl]-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C10H13N3O/c1-13(2)6-10-12-8-4-3-7(11)5-9(8)14-10/h3-5H,6,11H2,1-2H3 |
Clave InChI |
LNYLUWOFFPBSSZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=NC2=C(O1)C=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3,5-Bis(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B13999087.png)
![1-Phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazole-4,5-dione](/img/structure/B13999094.png)

![Benzene,[bromo[(phenylmethyl)sulfonyl]methyl]-](/img/structure/B13999105.png)



![4-[2-(Propan-2-ylamino)ethyl]phenol](/img/structure/B13999137.png)
![Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester](/img/structure/B13999141.png)



